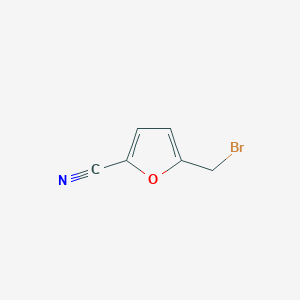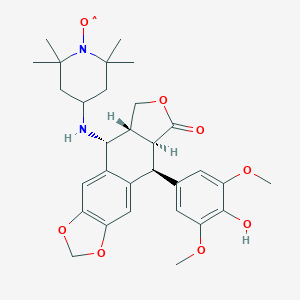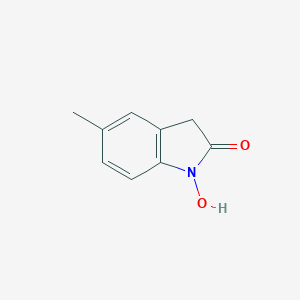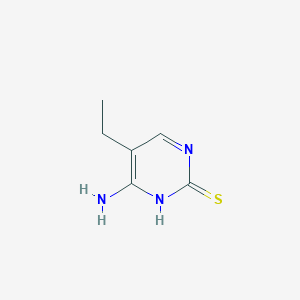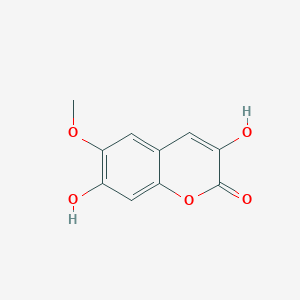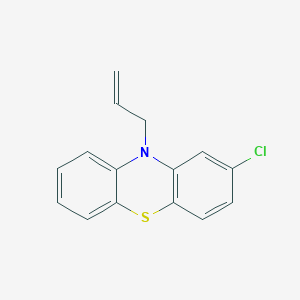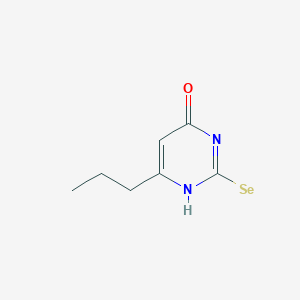
6-Propyl-2-selenouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propyl-2-selenouracil (PSU) is a synthetic compound that belongs to the class of selenouracils. It has been widely studied for its potential therapeutic properties due to its unique chemical structure and biological activity. PSU has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of drug development.
Mécanisme D'action
The exact mechanism of action of 6-Propyl-2-selenouracil is not fully understood, but it is thought to exert its effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It also appears to modulate the activity of various transcription factors and cytokines involved in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to exhibit antioxidant properties by reducing the production of reactive oxygen species. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Propyl-2-selenouracil is its relatively simple synthesis method, which allows for large-scale production of the compound. This compound is also stable under a range of conditions, making it suitable for use in various experimental setups. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in humans, and its safety profile has not been fully established.
Orientations Futures
There are several potential future directions for research on 6-Propyl-2-selenouracil. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Further studies are also needed to establish the safety and efficacy of this compound in humans, which could pave the way for its development as a novel therapeutic agent.
Méthodes De Synthèse
6-Propyl-2-selenouracil can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 6-propyl-2-thiouracil with elemental selenium in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
Applications De Recherche Scientifique
6-Propyl-2-selenouracil has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties in preclinical studies. This compound has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
126632-05-1 |
|---|---|
Formule moléculaire |
C7H9N2OSe |
Poids moléculaire |
216.13 g/mol |
InChI |
InChI=1S/C7H9N2OSe/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H,8,9,10) |
Clé InChI |
ZXJNANZNCFMKTL-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=CC(=O)N=C(N1)[Se] |
SMILES |
CCCC1=CC(=O)NC(=N1)[Se] |
SMILES canonique |
CCCC1=CC(=O)N=C(N1)[Se] |
Synonymes |
6-propyl-2-selenouracil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



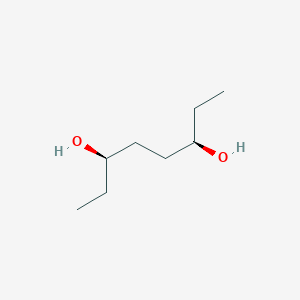
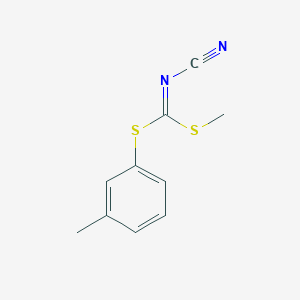
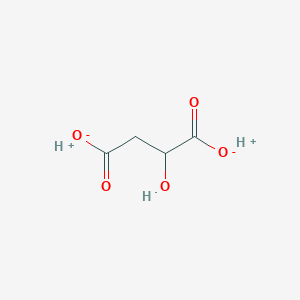
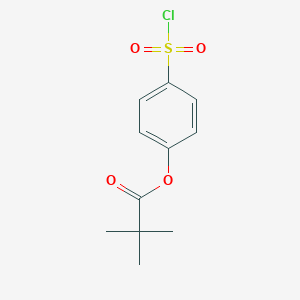
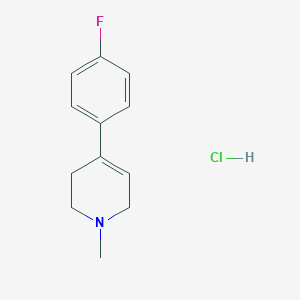
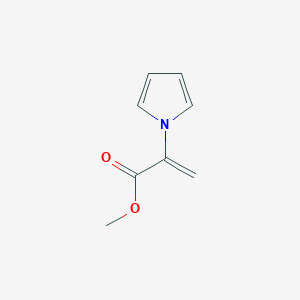
![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)
